2-(2,5-Dioxopyrrolidin-1-yl)acetic acid
Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be used as a reagent in the preparation of pyrazolopyridines, which are pde4b inhibitors .
Mode of Action
It is known to be involved in the synthesis of other compounds, suggesting it may interact with its targets through chemical reactions .
Biochemical Pathways
Given its use in the synthesis of pyrazolopyridines, it may be involved in the phosphodiesterase 4b (pde4b) pathway .
Result of Action
It is known to be used in the synthesis of other compounds, suggesting it may contribute to the effects of these compounds .
Biochemical Analysis
Biochemical Properties
2-(2,5-Dioxopyrrolidin-1-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These interactions are significant as they influence the compound’s role in various physiological processes. The compound’s ability to inhibit calcium currents mediated by Cav 1.2 channels is particularly noteworthy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with calcium channels can affect intracellular calcium levels, which in turn can influence various signaling pathways and gene expression patterns . Additionally, its role in inhibiting voltage-gated sodium channels can impact neuronal excitability and neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit calcium currents mediated by Cav 1.2 channels, which is a key aspect of its mechanism of action . This inhibition can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways. Additionally, the compound’s interaction with voltage-gated sodium channels can result in the modulation of neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound exhibits high metabolic stability on human liver microsomes, indicating its stability over time . Additionally, its negligible hepatotoxicity and relatively weak inhibition of cytochrome P450 isoforms suggest that it maintains its biochemical activity without significant degradation . Long-term effects on cellular function have been observed, particularly in the context of its role in modulating calcium and sodium channels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits broad-spectrum activity in widely accepted animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . The median effective dose (ED50) for the MES test was found to be 45.6 mg/kg, while the ED50 for the 6 Hz seizure model was 39.5 mg/kg . At higher doses, the compound’s toxic effects were observed, with a median toxic dose (TD50) of 162.4 mg/kg in the rotarod test .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, although its inhibition of these enzymes is relatively weak . The compound’s high metabolic stability on human liver microsomes suggests that it undergoes minimal metabolic degradation . This stability is crucial for its sustained biochemical activity and effectiveness in various physiological contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. . This property is particularly important for its effectiveness in neurological applications. Additionally, its distribution within tissues is facilitated by its interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s interactions with calcium and sodium channels suggest that it may localize to regions of the cell where these channels are abundant, such as the plasma membrane and endoplasmic reticulum . Additionally, its ability to modulate intracellular calcium levels indicates that it may also be present in organelles involved in calcium storage and signaling .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBWYXZRSMMISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204809 | |
Record name | N-Succinylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-41-5 | |
Record name | 2,5-Dioxo-1-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5626-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Succinylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5626-41-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Succinylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-dioxopyrrolidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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